3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Description
The compound 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a heterocyclic hybrid molecule featuring two distinct aromatic systems: a 1,2-oxazole ring substituted with methyl groups at positions 3 and 5, and a 1,3,4-thiadiazole ring with a prop-2-en-1-ylsulfanyl (allylthio) group at position 4. These rings are connected via a carboxamide (-CONH-) bridge.
Properties
Molecular Formula |
C11H12N4O2S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O2S2/c1-4-5-18-11-14-13-10(19-11)12-9(16)8-6(2)15-17-7(8)3/h4H,1,5H2,2-3H3,(H,12,13,16) |
InChI Key |
ZFEDAQQLIFTVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC=C |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Hydroxy Ketones
α-Hydroxy ketones (e.g., 3,5-dimethyl-4-hydroxyketone) undergo condensation with potassium cyanate under acidic conditions to form the oxazol-2-one intermediate. Subsequent hydrolysis yields the carboxylic acid derivative.
Example Protocol
-
React α-hydroxy ketone (10 mmol) with potassium cyanate (12 mmol) in acetic acid (20 mL) at 80°C for 6 hours.
-
Isolate the oxazol-2-one intermediate via filtration.
-
Hydrolyze with 2M HCl (15 mL) at reflux for 2 hours to yield 3,5-dimethyl-1,2-oxazole-4-carboxylic acid (Yield: 65–75%).
Synthesis of the 1,3,4-Thiadiazole Subunit
The 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine is prepared through cyclocondensation of thiosemicarbazides with carbon disulfide, followed by alkylation.
Thiosemicarbazide Cyclization
Thiosemicarbazide derivatives react with carbon disulfide in basic media to form 2-amino-1,3,4-thiadiazole-5-thiols. Subsequent alkylation with allyl bromide introduces the propenylsulfanyl group.
Example Protocol
-
Heat thiosemicarbazide (10 mmol) with carbon disulfide (15 mmol) in ethanol containing KOH (2 eq) at 70°C for 4 hours.
-
Acidify with HCl to precipitate 2-amino-1,3,4-thiadiazole-5-thiol (Yield: 80–85%).
-
Alkylate with allyl bromide (1.2 eq) in DMF at 50°C for 3 hours to obtain 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine (Yield: 70–75%).
Carboxamide Coupling
The final step involves coupling the oxazole-4-carboxylic acid with the thiadiazole-2-amine using standard acylating agents.
Acyl Chloride Method
-
Convert 3,5-dimethyl-1,2-oxazole-4-carboxylic acid (5 mmol) to its acyl chloride using thionyl chloride (10 mL) at reflux for 2 hours.
-
React the acyl chloride with 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine (5 mmol) in dry THF under N₂ at 0°C.
-
Stir for 12 hours at room temperature and purify via column chromatography (Hexane:EtOAc, 3:1) to isolate the target compound (Yield: 60–68%).
Alternative Synthetic Routes
One-Pot Oxazole-Thiadiazole Assembly
A patent-disclosed method involves simultaneous cyclization and coupling:
-
React 3,5-dimethyl-4-cyanooxazole with 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole-2-carboxylic acid in PCl₅.
-
Hydrolyze the nitrile to the carboxamide using H₂SO₄ (Yield: 55–60%).
Optimization and Challenges
Regioselectivity in Oxazole Formation
The use of Lewis acids (e.g., ZnCl₂) during cyclization improves regioselectivity, minimizing byproducts like isoxazoles.
Alkylation Side Reactions
Allylation of the thiadiazole thiol may produce disulfides. Adding a radical inhibitor (e.g., BHT) suppresses this side reaction.
Analytical Characterization
Key spectroscopic data for the target compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₂S₂ |
| Molecular Weight | 296.4 g/mol |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 5.10–5.30 (m, 2H, CH₂=CH) |
| HRMS (ESI+) | m/z 297.0521 [M+H]⁺ |
Data corroborated by PubChem entries and synthetic protocols .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxazole or thiadiazole rings, altering their electronic properties.
Substitution: Substitution reactions can occur at different positions on the rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
Thiadiazole derivatives are widely studied for their bioactivity. For example, compounds such as 2-(2-chloro-5-pyridylmethyl)sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole (8a) and its analogues (e.g., 8e ) demonstrated anticancer activity in PC3 (prostate cancer) and BGC-823 (gastric cancer) cell lines, with inhibition rates of up to 66.21% at 5 µM . Key structural differences from the target compound include:
- Substituent on thiadiazole : The trimethoxyphenyl group in compounds vs. the allylthio group in the target compound.
- Core heterocycles : The target compound incorporates an oxazole ring, whereas compounds lack this feature.
Tetrazole- and Triazole-Based Analogues
Compounds such as N′-5-tetrazolyl-N-arylthioureas () and N-5-tetrazolyl-N′-arylureas () exhibit herbicidal and plant growth-regulating activities. For instance, N-5-tetrazolyl-N′-p-methoxyphenylurea (2h) showed strong auxin-like activity, while N-5-tetrazolyl-N′-p-bromophenylurea (2j) displayed cytokinin-like effects . Unlike these tetrazole derivatives, the target compound’s thiadiazole-oxazole scaffold may favor different bioactivity profiles due to:
- Reduced hydrogen-bonding capacity : Urea/thiourea linkers in tetrazole compounds (–3) provide stronger hydrogen-bonding motifs than the carboxamide linker in the target compound.
Triazole-Carboxylic Acid Ureas
N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas () demonstrated plant growth regulation, with activity linked to the aryloxyacetyl substituent . The target compound’s allylthio group contrasts with the aryloxyacetyl moieties in these triazole derivatives, suggesting divergent modes of action.
Comparative Data Table
Mechanistic and Structural Insights
- Synergistic heterocycles : The combination of oxazole (electron-rich) and thiadiazole (electron-deficient) could enhance binding to diverse targets, such as kinase ATP pockets or DNA repair enzymes.
Biological Activity
The compound 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Oxazole ring : Known for its role in drug design due to its stability and ability to form hydrogen bonds.
- Thiadiazole moiety : Associated with various pharmacological effects including antimicrobial and anti-inflammatory activities.
- Prop-2-en-1-ylsulfanyl group : This substituent may enhance the lipophilicity and bioavailability of the compound.
Pharmacological Properties
Research has indicated that compounds containing oxazole and thiadiazole rings exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains with promising results.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Staphylococcus aureus | 0.5 µg/mL |
| 3b | Escherichia coli | 1.0 µg/mL |
These results suggest that the compound may be effective against common pathogens.
Anti-cancer Activity
The anti-cancer potential of oxazole derivatives has been widely studied. In vitro assays demonstrated that similar compounds inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | MCF-7 | 10 |
| 3b | HCT-116 | 15 |
These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Some studies suggest that oxazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties : The presence of certain functional groups may confer antioxidant activity, protecting cells from oxidative stress.
Case Studies
Recent studies have explored the biological activity of related compounds:
- Study on Thiadiazole Derivatives : A study published in Pharmaceutical Chemistry Journal evaluated a series of thiadiazole derivatives for their antimicrobial and anticancer properties. The results indicated that modifications at the thiadiazole ring significantly enhanced activity against Mycobacterium tuberculosis and various cancer cell lines .
- Oxazole Derivatives in Drug Design : Research highlighted the importance of oxazole scaffolds in drug design due to their favorable pharmacokinetic properties. Compounds similar to the one discussed showed promising results in preclinical trials for treating tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
